Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate
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Overview
Description
Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is a chemical compound with the molecular formula C15H21NO4. It is known for its potential biological activity and various applications in scientific research . This compound is often used as an intermediate in organic synthesis and has gained attention due to its unique structure and reactivity.
Scientific Research Applications
Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate typically involves the reaction of 3-(1-aminoethyl)benzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoates.
Mechanism of Action
The mechanism of action of Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active amine, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
- Methyl 3-((tert-butoxycarbonyl)amino)benzoate
- Methyl 3-(1-aminoethyl)benzoate
- Methyl 3-(1-((tert-butoxycarbonyl)amino)propyl)benzoate
Comparison: Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is unique due to the presence of both the tert-butoxycarbonyl-protected amine and the ester group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The compound’s structure also provides stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate involves the reaction of 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid with methanol and thionyl chloride to form Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate.", "Starting Materials": [ "3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid", "Methanol", "Thionyl chloride" ], "Reaction": [ "Add 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid to a round-bottom flask", "Add methanol to the flask and stir the mixture", "Add thionyl chloride dropwise to the mixture while stirring", "Heat the mixture to reflux for 2 hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold methanol", "Dry the product under vacuum to obtain Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate" ] } | |
CAS No. |
1027256-76-3 |
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.321 |
IUPAC Name |
methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate |
InChI |
InChI=1S/C15H20O4/c1-10(13(16)19-15(2,3)4)11-7-6-8-12(9-11)14(17)18-5/h6-10H,1-5H3 |
InChI Key |
WDHBITOCHSJBMF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C |
solubility |
not available |
Origin of Product |
United States |
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